molecular formula C9H11F9O B1419076 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane CAS No. 1193009-98-1

1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane

Cat. No.: B1419076
CAS No.: 1193009-98-1
M. Wt: 306.17 g/mol
InChI Key: SWCPWWJLVFIKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane is a fluorinated ether with the molecular formula C9H11F9O. This compound is known for its high oxygen solubility and chemical stability, making it a valuable additive in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane typically involves the reaction of perfluorohexyl iodide with propyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives, while potassium tert-butoxide can produce tert-butoxy-substituted products .

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane involves its ability to dissolve and transport oxygen efficiently. The compound interacts with molecular oxygen, increasing its solubility and diffusibility in various media. This property is particularly beneficial in applications like lithium-oxygen batteries, where enhanced oxygen activity is crucial for performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane is unique due to its high oxygen solubility and chemical stability. These properties make it particularly valuable in applications requiring efficient oxygen transport and stability under various conditions .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-propoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F9O/c1-2-4-19-5-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCPWWJLVFIKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895316
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193009-98-1
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Reactant of Route 4
Reactant of Route 4
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Reactant of Route 5
Reactant of Route 5
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Reactant of Route 6
Reactant of Route 6
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Customer
Q & A

Q1: Why is 1,1,1,2,2,3,3,4,4-nonafluoro-6-propoxyhexane being investigated as an additive in Li-O2 batteries?

A1: Li-O2 batteries possess high theoretical energy densities but suffer from performance limitations. One of the key challenges is enhancing oxygen activity within the battery. this compound, a gamma fluorinated ether (also referred to as TE4 in the research), exhibits promising properties for this purpose. This compound demonstrates good miscibility with tetraglyme (TEGDME), a common Li-O2 battery electrolyte. [, ] Importantly, the addition of this compound significantly improves oxygen solubility and diffusivity within the electrolyte. [, ] These enhanced oxygen transport properties can lead to better battery performance, particularly at higher discharge rates.

Q2: How does the addition of this compound impact the performance of Li-O2 batteries?

A2: Research indicates that incorporating this compound into the electrolyte of Li-O2 batteries leads to a marked improvement in discharge capacity, especially at high discharge rates. Specifically, adding 20 vol% of this compound resulted in a tenfold increase in discharge capacity at a rate of 400 mA gC−1. [, ] This enhancement is attributed to the increased oxygen solubility and diffusivity facilitated by the additive, allowing for more efficient utilization of oxygen during the discharge process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.